molecular formula C6H10NaO7 B1592940 Sodium erythorbate monohydrate CAS No. 63524-04-9

Sodium erythorbate monohydrate

Cat. No.: B1592940
CAS No.: 63524-04-9
M. Wt: 217.13 g/mol
InChI Key: WYRHHUCFJGBSPP-DMWQRSMXSA-N
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Description

Sodium erythorbate monohydrate is a chemical compound widely used as a food additive, particularly in processed meats, poultry, and soft drinks. It is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid (vitamin C). This compound is known for its antioxidant properties, which help in preserving the color and flavor of food products by preventing oxidation .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium erythorbate monohydrate is typically synthesized through the fermentation of D-glucose using Pseudomonas fluorescens bacteria. The process involves the intermediate formation of 2-keto-D-gluconic acid, which is then converted to erythorbic acid. The final step involves neutralizing erythorbic acid with sodium hydroxide to produce sodium erythorbate .

Industrial Production Methods: Industrial production of this compound follows a similar fermentation process. The key steps include:

Chemical Reactions Analysis

Types of Reactions: Sodium erythorbate monohydrate primarily undergoes oxidation-reduction reactions. As an antioxidant, it can be oxidized by scavenging oxygen, thereby inhibiting the oxidation of other compounds .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium erythorbate monohydrate has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Sodium erythorbate monohydrate is unique due to its specific use in the food industry for curing meats and preventing the formation of carcinogenic nitrosamines. Its ability to enhance the color and flavor stability of food products sets it apart from other antioxidants .

Properties

CAS No.

63524-04-9

Molecular Formula

C6H10NaO7

Molecular Weight

217.13 g/mol

IUPAC Name

sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate;hydrate

InChI

InChI=1S/C6H8O6.Na.H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;1H2/t2-,5-;;/m1../s1

InChI Key

WYRHHUCFJGBSPP-DMWQRSMXSA-N

Isomeric SMILES

C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.O.[Na]

SMILES

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.O.[Na+]

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O.O.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium erythorbate monohydrate
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Sodium erythorbate monohydrate
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Sodium erythorbate monohydrate
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Sodium erythorbate monohydrate
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Sodium erythorbate monohydrate
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Sodium erythorbate monohydrate

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